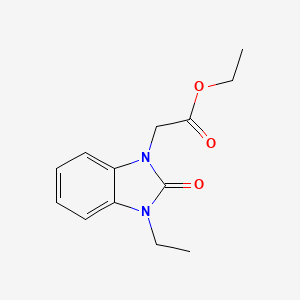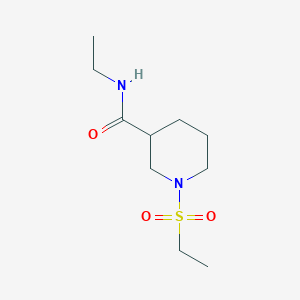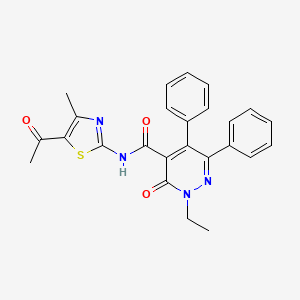![molecular formula C19H28N4O B4443910 N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4443910.png)
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]pentanamide
Descripción general
Descripción
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]pentanamide, commonly known as MPB, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MPB is a benzimidazole derivative that has been shown to possess potent anti-tumor properties, making it a promising candidate for cancer treatment. In
Mecanismo De Acción
The mechanism of action of MPB is related to its ability to inhibit the activity of the enzyme protein kinase CK2. CK2 is an enzyme that is overexpressed in many cancer cells and is involved in various cellular processes, including cell proliferation, survival, and apoptosis. MPB binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor properties, MPB has been shown to inhibit the activity of other enzymes, including the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. MPB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MPB is its high specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. MPB has also been shown to have low toxicity in vitro, making it suitable for use in cell culture experiments. However, one limitation of MPB is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MPB. One area of interest is the development of MPB analogs with improved solubility and potency. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative diseases. Finally, the use of MPB as a potential therapeutic agent in animal models of cancer is an area of active research.
Conclusion
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]pentanamide, or MPB, is a small molecule inhibitor with promising anti-tumor properties. MPB inhibits the activity of the enzyme CK2, leading to the inhibition of cancer cell growth. MPB has several advantages for use in laboratory experiments, including its high specificity for CK2 and low toxicity in vitro. However, its poor solubility in water can make it difficult to use in certain experiments. Future research on MPB will focus on the development of analogs with improved solubility and potency, the investigation of the role of CK2 in other diseases, and the use of MPB as a potential therapeutic agent in animal models of cancer.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its anti-tumor properties. Studies have shown that MPB inhibits the growth of various cancer cells, including breast, prostate, and lung cancer cells. MPB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, MPB has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for the metastasis of cancer.
Propiedades
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-4-8-19(24)20-15-9-10-17-16(13-15)21-18(22(17)2)14-23-11-6-5-7-12-23/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQOPUXNGIUGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)


![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide](/img/structure/B4443853.png)
![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)

![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4443884.png)
![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4443923.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B4443944.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4443950.png)
